{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol
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Overview
Description
{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is an organic compound with the molecular formula C15H16BrClO3. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the phenyl precursor in the presence of a base such as potassium carbonate. The ethoxy group is introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(4-methylbenzyl)oxy]phenylmethanol
- 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(4-chlorobenzyl)oxy]benzoic acid
Uniqueness
{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The combination of bromine, chlorine, and ethoxy substituents provides a distinct chemical profile that can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUNGGQQLQRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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